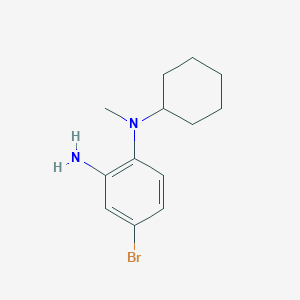N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine
CAS No.: 1016813-61-8
Cat. No.: VC4058824
Molecular Formula: C13H19BrN2
Molecular Weight: 283.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1016813-61-8 |
|---|---|
| Molecular Formula | C13H19BrN2 |
| Molecular Weight | 283.21 g/mol |
| IUPAC Name | 4-bromo-1-N-cyclohexyl-1-N-methylbenzene-1,2-diamine |
| Standard InChI | InChI=1S/C13H19BrN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6,15H2,1H3 |
| Standard InChI Key | IARQWECCHKTPDG-UHFFFAOYSA-N |
| SMILES | CN(C1CCCCC1)C2=C(C=C(C=C2)Br)N |
| Canonical SMILES | CN(C1CCCCC1)C2=C(C=C(C=C2)Br)N |
Introduction
Structural and Molecular Characteristics
N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine (molecular formula: C₁₃H₁₈BrN₂) features a 2-amino-4-bromophenyl group bonded to a tertiary amine nitrogen, which is further substituted by a cyclohexyl and a methyl group. The IUPAC name reflects its substituent positions:
-
2-Amino-4-bromophenyl: A benzene ring with an amino group (-NH₂) at the 2-position and a bromine atom at the 4-position.
-
N-Cyclohexyl-N-methylamine: A tertiary amine with a cyclohexyl (C₆H₁₁) and methyl (CH₃) group attached to the nitrogen.
The bromine atom introduces steric and electronic effects, influencing reactivity and intermolecular interactions . The cyclohexyl group contributes significant steric bulk, which may affect conformational flexibility and binding properties in biological systems .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of tertiary amines like N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine typically involves sequential alkylation or reductive amination. Data from analogous compounds suggest two viable pathways:
Pathway 1: Alkylation of Primary Amines
-
Bromophenylamine Preparation: 4-Bromo-2-nitroaniline is reduced to 2-amino-4-bromoaniline using catalytic hydrogenation or tin(II) chloride .
-
N-Methylation: The primary amine undergoes methylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
-
N-Cyclohexylation: The secondary amine reacts with cyclohexyl bromide under Buchwald-Hartwig amination conditions (Pd catalyst, ligand, base) .
Pathway 2: Reductive Amination
-
A one-pot reaction between 2-amino-4-bromobenzaldehyde, methylamine, and cyclohexylamine in the presence of NaBH₃CN or H₂/Pd-C .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Sequential Alkylation | 55–65 | ≥95 | Steric hindrance at N-cyclohexylation step |
| Reductive Amination | 70–75 | ≥90 | Over-reduction of imine intermediate |
The low water solubility and high LogP suggest preferential solubility in organic solvents like dichloromethane or ethyl acetate .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Aromatic protons (δ 6.7–7.4 ppm), cyclohexyl multiplet (δ 1.2–2.1 ppm), methyl singlet (δ 2.9–3.1 ppm) .
-
¹³C NMR: Brominated carbon (δ 115–120 ppm), quaternary N-methyl carbon (δ 40–45 ppm) .
Mass Spectrometry (MS)
Challenges in Research
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume